1H-[1,2,4]Triazole-3-carboxylic acid hydrazide
Overview
Description
1H-1,2,4-Triazole-5-carbohydrazide is a heterocyclic compound that features a triazole ring fused with a carbohydrazide group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 1h-1,2,4-triazole-5-carbohydrazide, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
The mode of action of 1H-1,2,4-triazole-5-carbohydrazide involves extensive hydrogen bonding interactions between the cations and anions, leading to a complex 3D network . This contributes greatly to the high density, insensitivity, and thermal stability of the 1H-1,2,4-triazole-5-carbohydrazide salts .
Biochemical Pathways
The compound’s extensive hydrogen bonding interactions suggest that it may influence pathways involving protein-protein or protein-ligand interactions .
Result of Action
It is known that the compound can decrease the sensitivity and elevate the nitrogen content of the target salts effectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-1,2,4-triazole-5-carbohydrazide. For instance, the compound exhibits good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J), suggesting that it can maintain its activity under a range of environmental conditions .
Biochemical Analysis
Biochemical Properties
1H-1,2,4-triazole-5-carbohydrazide plays a crucial role in biochemical reactions, particularly in the synthesis of energetic salts. The compound interacts with various enzymes and proteins, forming extensive hydrogen bonding interactions between cations and anions. These interactions contribute to the formation of a complex 3D network, enhancing the compound’s density, insensitivity, and thermal stability . The cationic form of 1H-1,2,4-triazole-5-carbohydrazide can decrease sensitivity and elevate nitrogen content, making it a valuable component in biochemical applications .
Cellular Effects
1H-1,2,4-triazole-5-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components lead to changes in cell function, impacting processes such as cell growth, differentiation, and apoptosis. The hydrogen bonding interactions and the formation of a complex 3D network play a significant role in modulating these cellular effects .
Molecular Mechanism
At the molecular level, 1H-1,2,4-triazole-5-carbohydrazide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form extensive hydrogen bonds with cations and anions contributes to its stability and effectiveness in biochemical reactions . These interactions can lead to the modulation of enzyme activity and the regulation of gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,4-triazole-5-carbohydrazide change over time. The compound exhibits good thermal stability, with some derivatives showing stability up to 407°C . Over time, the compound’s stability and degradation can impact its long-term effects on cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1H-1,2,4-triazole-5-carbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects and toxicity levels observed in these studies provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
1H-1,2,4-triazole-5-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells . The compound’s role in these pathways highlights its importance in biochemical research and applications .
Transport and Distribution
Within cells and tissues, 1H-1,2,4-triazole-5-carbohydrazide is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within different cellular compartments .
Subcellular Localization
1H-1,2,4-triazole-5-carbohydrazide’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, affecting its activity and function within the cell . The compound’s localization plays a crucial role in its effectiveness in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods: Industrial production of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives .
Scientific Research Applications
1H-1,2,4-Triazole-5-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carbohydrazide: Similar in structure but differs in the position of the carbohydrazide group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an amino group, which imparts different chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for the synthesis of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide.
Uniqueness: 1H-1,2,4-Triazole-5-carbohydrazide is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTBECSWYCHYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375286 | |
Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21732-98-9 | |
Record name | 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21732-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21732-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1H-1,2,4-triazole-5-carbohydrazide (ATCA) chosen as a ligand in the development of new energetic materials?
A1: ATCA is a nitrogen-rich ligand, meaning it contains a high percentage of nitrogen atoms within its structure. [] This high nitrogen content is desirable in energetic materials because it contributes to the production of a large volume of gas upon decomposition, a key characteristic of explosives and propellants. When ATCA coordinates with metal ions like silver (Ag+), it forms stable complexes, which in this case resulted in the formation of the ECCP [Ag(ATCA)ClO4]n. []
Q2: How does the structure of the [Ag(ATCA)ClO4]n ECCP contribute to its properties as a potential ultrafast laser initiating material?
A2: The research highlights that the [Ag(ATCA)ClO4]n ECCP forms a compact helical structure. [] This compact structure, combined with the presence of the perchlorate anion (ClO4-), contributes to the material's sensitivity to laser initiation. The perchlorate anion is known to enhance laser sensitivity in energetic materials. [] Additionally, this ECCP demonstrated good thermal stability and safety against mechanical stimulation, essential properties for handling and application in energetic devices. []
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